Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester
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Overview
Description
Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester: is an organic compound with the molecular formula C14H12O4. It is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group at the 2-position and a methoxy group at the 4-position on the phenyl ester. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it into an alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and hydroxyl groups can direct incoming substituents to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a valuable tool in enzymology.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects. It can be used as a scaffold for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- Benzoic acid, 4-hydroxy-, 2-methoxyphenyl ester
- Benzoic acid, 4-methoxy-, phenyl ester
- Benzoic acid, 2-hydroxy-, phenyl ester
Comparison: Benzoic acid, 2-hydroxy-, 4-methoxyphenyl ester is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties. Compared to its analogs, this compound exhibits different reactivity patterns and binding affinities, making it suitable for specific applications in research and industry. The combination of these functional groups enhances its versatility and effectiveness in various chemical reactions and biological interactions.
Properties
CAS No. |
10268-61-8 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H12O4/c1-17-10-6-8-11(9-7-10)18-14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3 |
InChI Key |
LOGPCYCUQVVEIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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